molecular formula C9H19ClN2 B8726183 N-methyl-N'-(4-chlorobutyl)piperazine

N-methyl-N'-(4-chlorobutyl)piperazine

Cat. No. B8726183
M. Wt: 190.71 g/mol
InChI Key: DTPBFSBRVXOBOB-UHFFFAOYSA-N
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Patent
US08178527B2

Procedure details

In a 2 L three-necked round bottomed flask was added N-methyl-piperazine (100.16 g, 1.0 mol), acetone (1000 mL), and anhydrous potassium carbonate (276.42 g, 2.0 mol, 2.0 equiv.). The flask was equipped with a mechanical stirrer and a condenser. 4-chloro-1-bromo-butane (188.6 g, 1.1 mol, 1.1 equiv.) was added dropwise under continuous stirring at room temperature over a period of 30 min. The suspension mixture was then stirred at 40° C. The progress of the reaction was monitored by TLC, which confirmed the reaction was completed after 4 hours. The mixture was cooled to room temperature and the insoluble materials were removed by filtration and washed with dichloromethane (2×100 mL). The combined filtrates were concentrated under vacuum until they became dry. The residue was then mixed with dichloromethane (500 mL). Insoluble materials were removed by filtration and washed by dichloromethane (2×100 mL). The combined filtrate and washings were concentrated and purified through a flash silica gel column, which gave the expected product as light yellow oil. (92.5 g, 48.5% yield).
Quantity
100.16 g
Type
reactant
Reaction Step One
Quantity
276.42 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
188.6 g
Type
reactant
Reaction Step Two
Yield
48.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>CC(C)=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:18][CH2:17][CH2:16][CH2:15][Cl:14])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100.16 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
276.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
188.6 g
Type
reactant
Smiles
ClCCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under continuous stirring at room temperature over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a mechanical stirrer and a condenser
STIRRING
Type
STIRRING
Details
The suspension mixture was then stirred at 40° C
WAIT
Type
WAIT
Details
was completed after 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the insoluble materials were removed by filtration
WASH
Type
WASH
Details
washed with dichloromethane (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under vacuum until they
CUSTOM
Type
CUSTOM
Details
became dry
ADDITION
Type
ADDITION
Details
The residue was then mixed with dichloromethane (500 mL)
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
WASH
Type
WASH
Details
washed by dichloromethane (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
CUSTOM
Type
CUSTOM
Details
purified through a flash silica gel column, which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(CC1)CCCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.